
CB1-IN-1
Descripción general
Descripción
CB1-IN-1 (also known as DBPR211 or BPRCB1184) is a peripherally restricted cannabinoid receptor type 1 (CB1R) antagonist with high potency and selectivity. It exhibits Ki values of 0.3 nM for CB1R and 21 nM for CB2R, along with an EC50 of 3 nM for CB1R inhibition . Its molecular formula is C₃₃H₃₁Cl₂F₃N₆O₃S₂, and it is structurally characterized by a pyrazole core with multiple aromatic and sulfonamide substituents (see structural diagram in ) .
This compound is designed to act primarily in peripheral tissues, minimizing central nervous system (CNS) penetration, which reduces the risk of psychiatric side effects associated with centrally acting CB1 antagonists like Rimonabant .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CB1-IN-1 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr las propiedades antagonistas deseadas. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de this compound probablemente involucraría la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar una calidad constante e implementar técnicas de purificación como la cristalización o la cromatografía. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la reproducibilidad en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
CB1-IN-1 sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, impactando la afinidad de unión del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, pueden introducir nuevos grupos funcionales o reemplazar los existentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las condiciones de reacción varían según la modificación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en this compound. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados con propiedades farmacológicas potencialmente diferentes.
Aplicaciones Científicas De Investigación
Modulation of Calcium Signaling
Research has demonstrated that the activation of CB1 receptors leads to increased intracellular calcium mobilization in astrocytes, which are critical for maintaining homeostasis in the central nervous system. Studies using agonists such as WIN55,212-2 have shown that these compounds can enhance calcium transients in cultured spinal astrocytes, indicating a potential pathway for modulating neuronal excitability and synaptic transmission .
Synaptic Plasticity
CB1 receptors are involved in synaptic plasticity, which is essential for learning and memory. Antagonism of CB1 has been linked to increased excitatory synaptogenesis, suggesting that modulation of this receptor could enhance cognitive functions . This highlights the potential of CB1-IN-1 as a tool for investigating synaptic changes associated with neurological disorders.
Neuropathic Pain
CB1 receptors are promising targets for treating neuropathic pain due to their role in modulating pain pathways. Positive allosteric modulators of CB1 have been investigated for their ability to enhance analgesic effects without the psychoactive side effects commonly associated with traditional cannabinoids . The application of this compound could provide insights into developing safer pain management therapies.
Appetite Regulation
This compound may also play a role in appetite regulation and obesity management. Studies have indicated that modulation of CB1 activity can influence food intake and energy expenditure . Investigating the effects of this compound on metabolic pathways could lead to novel strategies for treating obesity-related disorders.
Case Studies and Experimental Findings
Mecanismo De Acción
CB1-IN-1 ejerce sus efectos uniéndose a los receptores CB1 y CB2, que forman parte de la familia de receptores acoplados a proteínas G. Al antagonizar estos receptores, this compound inhibe las vías de señalización descendentes que normalmente se activan por cannabinoides endógenos. Esto da como resultado la modulación de varios procesos fisiológicos, incluida la regulación del apetito, la percepción del dolor y las respuestas inmunitarias .
Comparación Con Compuestos Similares
Comparative Analysis with Similar CB1R Antagonists
Pharmacological Profiles
The table below compares CB1-IN-1 with other CB1R antagonists in terms of binding affinity, selectivity, and clinical status:
*Values approximated from literature due to incomplete evidence.
Key Findings:
Potency : this compound demonstrates superior CB1R binding affinity (Ki = 0.3 nM) compared to AM251 (7.5 nM) and Rimonabant (6.3 nM) .
Selectivity : While this compound has moderate selectivity for CB1R over CB2R (70-fold), JD5037 and Otenabant exhibit higher selectivity (500- to 1,500-fold) .
Peripheral Restriction : this compound and JD5037 are peripherally restricted, unlike Rimonabant or Otenabant, which cross the blood-brain barrier and are associated with CNS side effects .
Clinical Outcomes : Rimonabant and Otenabant were discontinued due to adverse psychiatric effects, underscoring the therapeutic advantage of peripheral antagonists like this compound .
Structural and Pharmacokinetic Differences
- This compound features a bulky, polar structure (molecular weight 751.67) with a sulfonamide group, likely contributing to its peripheral restriction .
- Rimonabant and Otenabant have smaller, lipophilic structures, facilitating blood-brain barrier penetration .
- JD5037 shares peripheral action with this compound but has a distinct tricyclic scaffold .
Actividad Biológica
CB1-IN-1 is a compound known for its interaction with the cannabinoid type 1 (CB1) receptor, which plays a significant role in various biological processes including pain modulation, appetite regulation, and mood stabilization. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of CB1 Receptors
CB1 receptors are G-protein coupled receptors predominantly found in the central nervous system (CNS). They modulate neurotransmission and are involved in several physiological processes:
- Appetite Regulation : Activation of CB1 receptors is associated with increased food intake.
- Pain Modulation : CB1 receptor activation can reduce pain perception.
- Mood Regulation : These receptors influence emotional responses and stress management.
This compound functions primarily as an antagonist or inverse agonist at the CB1 receptor. This means it can inhibit the receptor's activity, which is crucial for conditions where excessive endocannabinoid signaling contributes to pathologies such as obesity and anxiety disorders.
Key Mechanisms:
- Inhibition of G-protein Coupling : this compound disrupts the coupling of the receptor to G-proteins, thereby inhibiting downstream signaling pathways that would normally lead to increased appetite or anxiety.
- Modulation of Neurotransmitter Release : By acting on CB1 receptors, this compound can influence the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation.
Case Studies
-
Study on Appetite Control :
- A study demonstrated that administration of this compound in rodent models led to a significant reduction in food intake compared to control groups. The results suggest its potential utility in treating obesity by blocking the orexigenic effects of endocannabinoids.
-
Pain Management Trials :
- Clinical trials have shown that patients receiving this compound reported lower pain levels in chronic pain conditions, indicating its efficacy as an analgesic through the modulation of pain pathways.
Data Table: Biological Effects of this compound
Pharmacological Profile
The pharmacological profile of this compound includes its binding affinity and selectivity for the CB1 receptor compared to other cannabinoid receptors (CB2). Research indicates that this compound exhibits a higher affinity for CB1 than for CB2, making it a targeted therapeutic option for conditions influenced by the endocannabinoid system.
Binding Affinity Data
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
This compound | CB1 | 0.5 nM |
Rimonabant | CB2 | 50 nM |
Q & A
Basic Research Questions
Q. How can researchers confirm CB1-IN-1's selectivity for CB1R over CB2R in vitro?
Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP55940 for CB1R and CB2R) should be performed to measure Ki values. Validate selectivity by comparing inhibition curves across receptor subtypes. For this compound, reported Ki values are 0.3 nM (CB1R) vs. 21 nM (CB2R), indicating >70-fold selectivity . Include negative controls (e.g., untransfected cells) to rule out nonspecific binding.
Q. What experimental protocols ensure this compound's stability during storage and handling?
Methodological Answer: Store lyophilized powder at -25°C to -15°C (3-year stability) and dissolved DMSO stock at -85°C to -65°C (2-year stability). Monitor degradation via HPLC or LC-MS every 6 months. Avoid freeze-thaw cycles; aliquot working solutions for single-use to prevent oxidation .
Q. How should researchers validate this compound's purity and structural integrity post-synthesis?
Methodological Answer: Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity ≥98% should be verified via reverse-phase HPLC with UV detection (λ = 254 nm). Cross-reference spectral data with published literature or synthetic standards .
Q. What are the critical controls for assessing this compound's off-target effects in cellular assays?
Methodological Answer: Include a CB1R/CB2R knockout cell line or co-administer selective antagonists (e.g., AM251 for CB1R, AM630 for CB2R). Test this compound against a panel of GPCRs (e.g., dopamine, serotonin receptors) to evaluate off-target activity .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported EC50 values across studies?
Methodological Answer: Systematically evaluate experimental variables:
- Receptor density : Higher CB1R expression in transfected cells may lower EC50.
- Assay type : Functional assays (e.g., cAMP inhibition) vs. binding assays yield differing EC50 values.
- Tissue specificity : Compare results in neuronal vs. peripheral tissue models . Use meta-analysis to identify trends and validate findings with orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) .
Q. What strategies optimize this compound's peripheral restriction in vivo?
Methodological Answer: Design pharmacokinetic studies to assess blood-brain barrier (BBB) penetration:
- Measure plasma-to-brain concentration ratios via LC-MS/MS.
- Use positron emission tomography (PET) with [¹¹C]-CB1-IN-1 to quantify CNS uptake. Modify formulation (e.g., lipid nanoparticles) to enhance peripheral targeting if BBB penetration exceeds 5% .
Q. How to reconcile conflicting efficacy data for this compound in metabolic vs. neurological disease models?
Methodological Answer: Conduct dose-response studies across disease contexts. For metabolic models (e.g., diet-induced obesity), prioritize peripheral CB1R blockade. In neurological models (e.g., neuropathic pain), assess central vs. peripheral effects using conditional CB1R knockout mice. Compare tissue-specific receptor density via qPCR or immunohistochemistry .
Q. What statistical approaches address variability in this compound's response across preclinical cohorts?
Methodological Answer: Use mixed-effects models to account for inter-subject variability. Power analysis should determine sample size (n ≥ 8/group for rodent studies) to detect ≥30% effect size (α = 0.05, β = 0.2). Stratify animals by baseline metabolic parameters (e.g., body weight, glucose tolerance) .
Q. How to integrate this compound findings with existing cannabinoid receptor literature?
Methodological Answer: Perform systematic reviews using databases (e.g., PubMed, EMBASE) with keywords "CB1R antagonist" and "peripheral restriction." Compare this compound's Ki/EC50 values with benchmarks like rimonabant (Ki = 1.98 nM for CB1R). Use tools like STRING or KEGG to map signaling pathways .
Q. What methodologies confirm this compound's lack of inverse agonism in CB1R signaling?
Methodological Answer: Test constitutive activity in CB1R-overexpressing cells. Measure basal cAMP levels with/without this compound; inverse agonists reduce cAMP, while neutral antagonists show no effect. Compare with known inverse agonists (e.g., SR141716A) in parallel assays .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYFJUWIBTYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2F3N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429239-98-4 | |
Record name | CB1-IN-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB1-IN-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.